N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-ethylphenylamine and pyrimidin-2-ylpiperidine. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methylphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- N1-(2-chlorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- N1-(2-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-16-6-3-4-7-17(16)24-19(27)18(26)23-14-15-8-12-25(13-9-15)20-21-10-5-11-22-20/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIHFCJTYSRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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